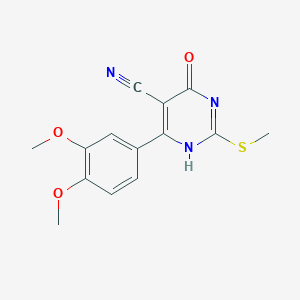
6-(3,4-dimethoxyphenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3,4-dimethoxyphenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile is a chemical compound listed in the PubChem database It is known for its unique properties and applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-dimethoxyphenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile involves multiple steps, including the use of specific reagents and conditions to achieve the desired product. The exact synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer. general methods involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that are optimized for efficiency and yield. These methods may include batch or continuous flow processes, with stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(3,4-dimethoxyphenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can vary widely and are often characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Scientific Research Applications
6-(3,4-dimethoxyphenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in technology and manufacturing processes.
Mechanism of Action
The mechanism of action of 6-(3,4-dimethoxyphenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways within biological systems. These interactions can lead to various effects, such as modulation of enzyme activity, alteration of cellular signaling pathways, and changes in gene expression. The exact molecular targets and pathways involved are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to 6-(3,4-dimethoxyphenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile include other molecules with comparable structures and properties. These may include:
- CID 12345678
- CID 23456789
- CID 34567890
Uniqueness
This compound is unique due to its specific chemical structure and the resulting properties that distinguish it from other similar compounds
Properties
IUPAC Name |
6-(3,4-dimethoxyphenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3S/c1-19-10-5-4-8(6-11(10)20-2)12-9(7-15)13(18)17-14(16-12)21-3/h4-6H,1-3H3,(H,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVFFISVCFKDESB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=O)N=C(N2)SC)C#N)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=C(C(=O)N=C(N2)SC)C#N)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[2-Oxo-2-(4-propan-2-ylphenyl)ethyl]pyrrolidine-2,5-dione](/img/structure/B7849919.png)
![tert-butyl 7,8-dimethoxy-4-oxospiro[3H-chromene-2,4'-piperidine]-1'-carboxylate](/img/structure/B7849924.png)
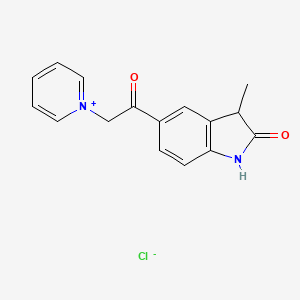
![tert-butyl 5,7-dimethoxy-4-oxospiro[3H-chromene-2,4'-piperidine]-1'-carboxylate](/img/structure/B7849937.png)

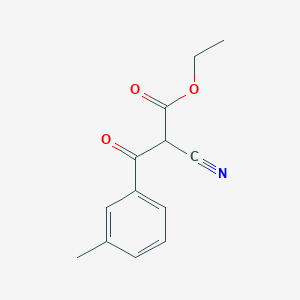
![Ethyl 3-formyl-7-methylimidazo[1,2-a]pyridine-2-carboxylate;hydrochloride](/img/structure/B7849967.png)
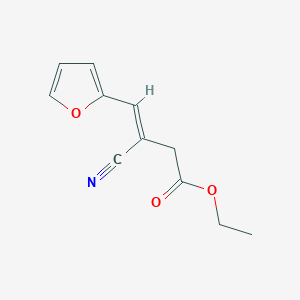

![4-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethylsulfamoyl]benzoic acid](/img/structure/B7849975.png)
![4,6-Dichloro-5-(4-methoxyphenyl)-2-methylthieno[2,3-d]pyrimidine](/img/structure/B7849976.png)
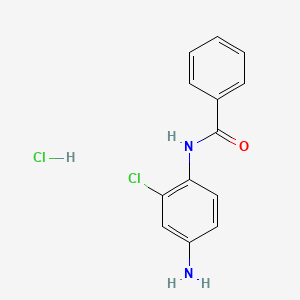
![2-[[2-(Diethylamino)acetyl]amino]-4,5-dimethylthiophene-3-carboxamide](/img/structure/B7849985.png)
![4-[2-(3-Methoxyphenyl)ethanesulfonyl]morpholine](/img/structure/B7849996.png)
